11H-Benzo[a]fluorene
CAS No.: 238-84-6
Cat. No.: VC21257784
Molecular Formula: C17H12
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 238-84-6 |
|---|---|
| Molecular Formula | C17H12 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 11H-benzo[a]fluorene |
| Standard InChI | InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-10H,11H2 |
| Standard InChI Key | HKMTVMBEALTRRR-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
| Boiling Point | 405.0 °C 405 °C 399 °C |
| Colorform | White or off-white powder Platelets from acetone or acetic acid Colorless plate like crystals Beige powder[Sigma-Aldrich; Product Information for 11H-Benzo |
| Melting Point | 189.5 °C 189.6 °C 189 °C |
Introduction
Chemical Structure and Identification
11H-Benzo[a]fluorene, also known by alternative names such as Chrysofluorene and 1,2-Benzofluorene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₂ . This compound has a molecular weight of 216.2772 g/mol and is registered with the Chemical Abstracts Service (CAS) under the registry number 238-84-6 . The IUPAC Standard InChIKey for 11H-Benzo[a]fluorene is HKMTVMBEALTRRR-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .
The compound's structural arrangement consists of a fluorene skeleton with an additional benzene ring fused to it in a specific orientation, creating its distinctive "benzo[a]fluorene" configuration. This arrangement of carbon and hydrogen atoms contributes to the compound's stability and chemical reactivity characteristics.
Molecular Composition
11H-Benzo[a]fluorene features a complex carbon skeleton with the following specifications:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂ |
| Molecular Weight | 216.2772 g/mol |
| CAS Registry Number | 238-84-6 |
| IUPAC Standard InChIKey | HKMTVMBEALTRRR-UHFFFAOYSA-N |
The compound's structure includes multiple fused aromatic rings that form a planar configuration, typical of polycyclic aromatic hydrocarbons. This planarity influences its physical properties and interaction with other molecules.
Physical Properties
The physical characteristics of 11H-Benzo[a]fluorene are crucial for understanding its behavior in various environmental and experimental conditions. These properties have been carefully documented through rigorous scientific measurement and analysis.
Thermodynamic Properties
11H-Benzo[a]fluorene exhibits specific phase transition behaviors that have been documented in the scientific literature. The boiling and melting points provide essential information about the compound's stability and phase behavior under different temperature conditions.
The boiling point data indicates that 11H-Benzo[a]fluorene transitions from liquid to gas phase at approximately 686 K (413°C), which is characteristic of high-molecular-weight aromatic compounds. This relatively high boiling point suggests strong intermolecular forces, likely due to π-π stacking interactions between the aromatic rings of adjacent molecules.
The melting point range of 462-463 K (189-190°C) provides insight into the compound's solid-state structure and the energy required to disrupt its crystal lattice. Farrell and Shahidi (1979) reported a more precise melting point of 462.8 K for the crystal phase, with an uncertainty of 0.1 K assigned by the Thermodynamics Research Center (TRC) .
Solubility and Other Physical Characteristics
As a polycyclic aromatic hydrocarbon, 11H-Benzo[a]fluorene displays characteristic solubility behavior. Like many PAHs, it exhibits limited solubility in water due to its predominantly hydrophobic structure but demonstrates better solubility in non-polar organic solvents. The planar structure of the molecule enables efficient packing in the solid state, contributing to its crystalline nature at room temperature.
Spectroscopic Characteristics
Spectroscopic methods provide valuable information about the electronic structure and molecular vibrations of 11H-Benzo[a]fluorene. The National Institute of Standards and Technology (NIST) maintains spectroscopic data for this compound, including infrared, mass spectral, and UV/visible spectral information .
The spectroscopic profiles of 11H-Benzo[a]fluorene serve as fingerprints for identification and analysis purposes. These spectral patterns reflect the compound's molecular arrangement and electronic distribution, providing insights into its structure and potential reactivity. The availability of this spectroscopic data through resources like the NIST WebBook facilitates the compound's identification in analytical chemistry applications.
Environmental Significance
As a polycyclic aromatic hydrocarbon, 11H-Benzo[a]fluorene belongs to a class of compounds with environmental relevance. PAHs are known to be produced through incomplete combustion processes and can be found in various environmental compartments including air, soil, and sediments. The physical and chemical properties of 11H-Benzo[a]fluorene, such as its high boiling point and hydrophobicity, influence its environmental fate and transport.
Understanding the behavior of compounds like 11H-Benzo[a]fluorene in the environment requires knowledge of their fundamental physical and chemical properties. The thermodynamic data compiled by institutions like NIST provides essential information for modeling environmental transport and transformation processes.
Related Compounds and Comparative Analysis
11H-Benzo[a]fluorene is part of a larger family of polycyclic aromatic compounds. It is structurally related to fluorene (C₁₃H₁₀) but features an additional benzene ring fused to the fluorene skeleton. This structural difference leads to distinct physical and chemical properties compared to its parent compound.
It is important to distinguish 11H-Benzo[a]fluorene (C₁₇H₁₂) from 11H-Benzo[a]fluoren-11-one (C₁₇H₁₀O), which contains a ketone functional group and consequently exhibits different chemical behavior. The addition of the oxygen atom in the ketone derivative alters the electronic distribution within the molecule, affecting its reactivity and physical properties.
Research and Analytical Methods
The analysis of 11H-Benzo[a]fluorene in environmental and laboratory settings typically employs advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and spectroscopic methods. These techniques allow for the identification and quantification of the compound in complex matrices.
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